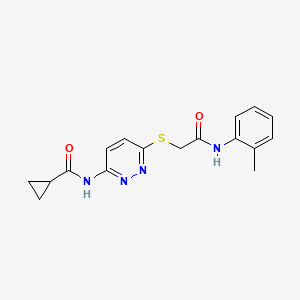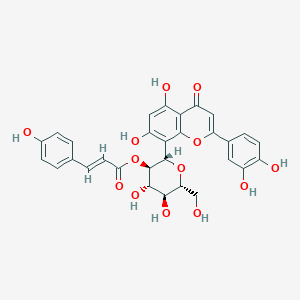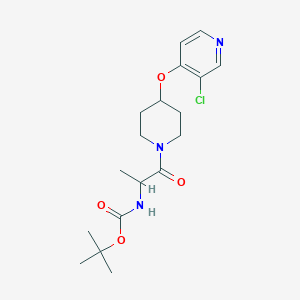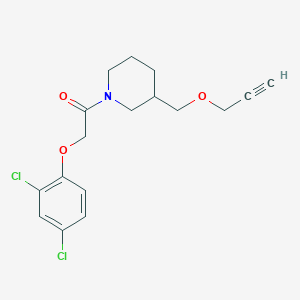
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-((2-oxo-2-(o-tolylamino)ethyl)thio)pyridazin-3-yl)cyclopropanecarboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the pyridazine family and has a cyclopropane carboxamide moiety in its structure.
Applications De Recherche Scientifique
Ethylene Biosynthesis Inhibition
One of the notable applications is in the field of agriculture, where derivatives similar to the specified compound have been identified as inhibitors of ethylene biosynthesis. Ethylene is a plant hormone that influences fruit ripening and flower senescence, which can lead to postharvest losses. A study by Sun et al. (2017) found that pyrazinamide, a compound structurally related to the specified chemical, and its derivatives can inhibit ethylene production in Arabidopsis thaliana. This inhibition occurs through the suppression of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), a key enzyme in ethylene formation. The potential of these compounds as regulators of plant metabolism, particularly for extending the shelf life of fruits and flowers, is significant (Sun et al., 2017).
Antimicrobial Properties
Compounds with a similar structure have been evaluated for their antimicrobial properties. Bhuiyan et al. (2006) synthesized a series of thienopyrimidine derivatives and assessed their antimicrobial activity. These compounds exhibited pronounced antimicrobial effects, suggesting potential applications in developing new antimicrobial agents (Bhuiyan et al., 2006).
Herbicide Development
Another research avenue is the development of herbicides. Hilton et al. (1969) investigated four substituted pyridazinone compounds, including their phytotoxic effects on barley. These compounds inhibited the Hill reaction and photosynthesis, mechanisms underlying their herbicidal action. This study points to the potential of pyridazinone derivatives in creating new herbicides (Hilton et al., 1969).
Antitumor Activity
The realm of medicinal chemistry has explored derivatives of pyridazinone for antitumor activity. Liu et al. (1996) synthesized and evaluated a series of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone for their cytotoxicity and antineoplastic activity against L1210 leukemia. The study highlighted several compounds with significant antitumor activities, illustrating the potential therapeutic applications of these derivatives (Liu et al., 1996).
Propriétés
IUPAC Name |
N-[6-[2-(2-methylanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-4-2-3-5-13(11)18-15(22)10-24-16-9-8-14(20-21-16)19-17(23)12-6-7-12/h2-5,8-9,12H,6-7,10H2,1H3,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIBUFYGWMXFIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Chloro-3-spiro[2.4]heptan-7-ylpropan-2-one](/img/structure/B2959315.png)


![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2959319.png)
![[2-(2-Phenylethyl)-1,3-thiazol-5-yl]methanol](/img/structure/B2959320.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-methoxypropanamide](/img/structure/B2959321.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(3-(4-chlorophenyl)ureido)thiazole-4-carboxamide](/img/structure/B2959324.png)
![6-[2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2959325.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2959332.png)

![4-[2-Cyano-2-(4-phenyl-thiazol-2-yl)-vinylamino]-benzamide](/img/structure/B2959334.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2,5-dimethylbenzamide](/img/structure/B2959335.png)
